7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one is a synthetic organic compound classified under the chromen-2-one derivatives. This compound features a chromenone core with significant substitutions that influence its chemical behavior and potential applications in medicinal chemistry and materials science. The molecular formula of this compound is with a molecular weight of approximately 379.6 g/mol. Its structure includes a bromoethoxy group at the 7-position and a 4-chlorophenyl group at the 3-position, which contribute to its unique properties and reactivity .
The synthesis of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one typically involves the reaction of 4-chlorophenyl acetic acid with 2-bromoethanol in the presence of potassium carbonate as a base. The reaction is conducted under reflux conditions, which facilitates the formation of the desired product.
Technical Details:
This method can be adapted for industrial production, potentially employing continuous flow reactors to enhance efficiency and yield.
The molecular structure of 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one can be described using various structural representations:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 379.6 g/mol |
IUPAC Name | 7-(2-bromoethoxy)-3-(4-chlorophenyl)chromen-2-one |
InChI Key | YAMNMJGPYXYZBV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCCBr)OC2=O)Cl |
The presence of the bromoethoxy and chlorophenyl substituents significantly impacts the electronic distribution within the molecule, influencing its reactivity and interactions with biological targets .
7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
These reactions showcase the compound's versatility in synthetic organic chemistry.
The mechanism of action for 7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one primarily involves its interaction with biological targets through specific binding sites. The bromoethoxy group enhances its reactivity, potentially increasing binding affinity compared to similar compounds. This property makes it a candidate for further investigation in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Property | Data |
---|---|
Density | 1.499 g/cm³ |
Boiling Point | 415.6 °C at 760 mmHg |
Flash Point | 205.2 °C |
LogP (Octanol-Water Partition Coefficient) | 2.87510 |
These properties indicate that the compound has moderate solubility and stability under various conditions, which are crucial for its practical applications in scientific research .
7-(2-bromoethoxy)-3-(4-chlorophenyl)-2H-chromen-2-one has potential applications in several scientific fields:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5